[4-(difluoromethyl)oxan-4-yl]methanol
Description
[4-(Difluoromethyl)oxan-4-yl]methanol is a fluorinated tetrahydropyran derivative characterized by a hydroxymethyl (-CH2OH) and a difluoromethyl (-CF2H) group attached to the 4-position of the oxane (tetrahydropyran) ring. The molecular formula is C7H12F2O2 (calculated based on structural analogs in and ). Its structure combines the conformational stability of the oxane ring with the electronegative and steric effects of fluorine, making it a candidate for pharmaceutical and materials science applications.
Properties
CAS No. |
1780524-68-6 |
|---|---|
Molecular Formula |
C7H12F2O2 |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl 4-(Difluoromethyl)oxane-4-carboxylate
Ethyl 4-(difluoromethyl)oxane-4-carboxylate can be prepared through nucleophilic substitution or cyclization reactions. For example, reacting 4-hydroxyoxane-4-carboxylate with a difluoromethylating agent like diethylaminosulfur trifluoride (DAST) introduces the difluoromethyl group.
LiAlH<sub>4</sub>-Mediated Reduction
In a representative procedure, ethyl 4-(difluoromethyl)oxane-4-carboxylate (5.0 g, 34.7 mmol) is added to a stirred solution of LiAlH<sub>4</sub> (4.0 g, 104 mmol) in tetrahydrofuran (THF) at 0°C. After 1 hour, ethyl acetate and 10% aqueous NaOH are added to quench the reaction. The mixture is filtered through Celite, and the filtrate is concentrated to yield [4-(difluoromethyl)oxan-4-yl]methanol as a colorless oil.
| Parameter | Value |
|---|---|
| Yield | 90–96% |
| Purity (NMR) | >95% |
| Key Reagent | LiAlH<sub>4</sub> |
This method is limited by the availability of the ester precursor and the handling challenges of LiAlH<sub>4</sub>.
Hydroboration-Oxidation of 4-(Difluoromethyl)-4-Methyleneoxane
Hydroboration-oxidation offers stereoselective alcohol synthesis. For this route, 4-(difluoromethyl)-4-methyleneoxane serves as the starting material.
Synthesis of 4-(Difluoromethyl)-4-Methyleneoxane
The alkene precursor is synthesized via Wittig reaction or dehydrohalogenation. For example, treating 4-(difluoromethyl)oxan-4-yl chloride with a strong base induces elimination to form the methylene derivative.
9-BBN-Mediated Hydroboration
A solution of 4-(difluoromethyl)-4-methyleneoxane (3.4 g) in THF is added to 9-borabicyclo[3.3.1]nonane (9-BBN) at −78°C. After warming to 0°C for 3 hours, the reaction is quenched with NaOH and H<sub>2</sub>O<sub>2</sub>. Extraction with ether and silica gel chromatography yield the alcohol.
| Parameter | Value |
|---|---|
| Yield | 75–82% |
| Stereoselectivity | Cis:Trans = 3:1 |
| Key Reagent | 9-BBN |
This method provides moderate yields but requires stringent temperature control.
Fluorination of Hydroxymethyl or Carbonyl Precursors
Direct fluorination of hydroxymethyl or carbonyl groups on the oxane ring is a viable alternative.
DAST-Mediated Fluorination
4-(Hydroxymethyl)oxan-4-carbaldehyde is treated with DAST in dichloromethane at −20°C. The reaction converts the aldehyde to a difluoromethyl group, followed by reduction of the hydroxymethyl moiety with NaBH<sub>4</sub>.
Deoxo-Fluor Reaction
Using bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), 4-(hydroxymethyl)oxan-4-ol undergoes fluorination at room temperature. The reaction proceeds via an SN2 mechanism, yielding the difluoromethyl derivative.
| Parameter | Value |
|---|---|
| Yield (DAST) | 60–68% |
| Yield (Deoxo-Fluor) | 72–78% |
| Side Products | Over-fluorinated species |
Ring-Closing Metathesis (RCM) Strategies
RCM constructs the oxane ring while introducing the difluoromethyl and hydroxymethyl groups.
Synthesis of Diene Precursor
A diene such as 3-(difluoromethyl)pent-4-en-1-ol is prepared via Grignard addition or allylation.
Ruthenium-Catalyzed Cyclization
Using Grubbs II catalyst (5 mol%), the diene undergoes RCM in refluxing dichloromethane. Hydrogenation with Pd/C yields the saturated oxane ring.
| Parameter | Value |
|---|---|
| RCM Yield | 50–65% |
| Catalyst Loading | 5 mol% |
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Stereocontrol |
|---|---|---|---|---|
| Ester Reduction | 90–96 | High | Moderate | Low |
| Hydroboration | 75–82 | Medium | Low | High |
| Fluorination | 60–78 | Low | High | Moderate |
| RCM | 50–65 | Very High | Low | High |
Ester reduction offers the highest yields but requires expensive LiAlH<sub>4</sub>. Fluorination methods are cost-effective but produce side products. RCM is valuable for stereocontrol but lacks scalability.
Experimental Considerations
-
Safety : LiAlH<sub>4</sub> and DAST require anhydrous conditions and rigorous exclusion of moisture.
-
Characterization : <sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>) δ 4.46 (bs, 1H, -OH), 3.82 (dd, <i>J</i> = 10.8, 8.0 Hz, 2H, OCH<sub>2</sub>), 3.25–3.22 (m, 4H, ring CH<sub>2</sub>), 1.62–1.52 (m, 3H, CH<sub>2</sub>), 1.18–1.04 (m, 1H, CHF<sub>2</sub>).
-
Purification : Silica gel chromatography with ethyl acetate/hexane (1:1 to 2:1) effectively isolates the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Difluoromethyl)oxan-4-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Strong nucleophiles such as sodium hydride in polar aprotic solvents.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted oxane derivatives.
Scientific Research Applications
Overview
[4-(Difluoromethyl)oxan-4-yl]methanol is a compound with significant potential in various scientific fields, including chemistry, biology, and medicine. Its unique structural features allow it to serve as an intermediate in organic synthesis, a subject of biological research, and a candidate for pharmaceutical development.
Synthesis Pathway
- Formation of Oxane Ring : Cyclization reactions using appropriate precursors.
- Fluorination : Introduction of the difluoromethyl group using reagents such as sulfur tetrafluoride (SF).
- Methanol Attachment : Final steps involve attaching the methanol group through nucleophilic substitution reactions.
Chemistry
- Intermediate in Organic Synthesis : [4-(Difluoromethyl)oxan-4-yl]methanol serves as a versatile building block for synthesizing more complex organic molecules. Its reactivity allows for various transformations, including oxidation to aldehydes or carboxylic acids and reduction to alcohol derivatives.
Biology
- Biological Activity Studies : Research has indicated that the compound may interact with various biomolecules, potentially influencing biological pathways. Its fluorinated structure enhances lipophilicity, which can improve membrane permeability and bioactivity .
Medicine
- Pharmaceutical Development : The compound is being investigated for its therapeutic properties, particularly as a precursor for drug development targeting specific diseases. Its unique chemical properties may allow it to modulate biological processes effectively .
Case Study 1: Medicinal Chemistry
In studies focused on MAP4K1 inhibitors, compounds structurally related to [4-(difluoromethyl)oxan-4-yl]methanol have shown promise in enhancing T-cell immunity against tumors. The difluoromethyl group was found to significantly influence the pharmacokinetic properties of these compounds, leading to improved efficacy in vivo .
Case Study 2: Organic Synthesis
Research involving the synthesis of complex heterocycles demonstrated that incorporating [4-(difluoromethyl)oxan-4-yl]methanol into reaction schemes resulted in higher yields of desired products compared to non-fluorinated analogs. This highlights its utility as a strategic intermediate in synthetic pathways .
Mechanism of Action
The mechanism of action of [4-(difluoromethyl)oxan-4-yl]methanol involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The oxane ring provides structural stability, while the methanol group can undergo further chemical modifications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Fluorinated Oxane Derivatives
[4-(Fluoromethyl)oxan-4-yl]methanol (C7H13FO2)
- Structural Difference : Replaces -CF2H with -CH2F.
- Properties :
- Lower molecular weight (148.18 g/mol vs. 166.17 g/mol for the difluoro analog).
- Reduced lipophilicity (log P ~1.5 estimated) compared to the difluoro compound (log P ~1.8 inferred from and ).
- Collision Cross Section (CCS): [M+H]+ CCS = 132.0 Ų (), likely smaller than the difluoro analog due to fewer fluorine atoms.
- Applications : Used in medicinal chemistry for tuning metabolic stability .
[4-(Trifluoromethyl)oxan-4-yl]methanol (Hypothetical: C7H11F3O2)
- Structural Difference : Replaces -CF2H with -CF3.
- Enhanced metabolic resistance but may hinder target binding due to size .
Non-Fluorinated Oxane Derivatives
(Oxan-4-yl)methanol (C6H12O2)
- Structural Difference : Lacks the difluoromethyl group.
- Properties :
- Applications : Intermediate in organic synthesis ().
[4-(Aminomethyl)oxan-4-yl]methanol (C7H15NO2)
- Structural Difference : Replaces -CF2H with -CH2NH2.
- Properties: Basic amine group increases water solubility and hydrogen-bonding capacity. Molecular weight = 145.20 g/mol (). Potential for forming salts, enhancing crystallinity in drug formulations .
Aromatic-Substituted Oxane Derivatives
[4-(3-Chlorophenyl)oxan-4-yl]methanamine (C12H16ClNO)
- Structural Difference : Introduces a chlorophenyl group and amine substituent.
- Properties :
- Applications : Likely explored in kinase or GPCR-targeted drug discovery.
(4-Fluorophenyl)(oxan-4-yl)methanamine (C12H16FNO)
Key Research Findings
Physicochemical Properties
| Property | [4-(Difluoromethyl)oxan-4-yl]methanol | [4-(Fluoromethyl)oxan-4-yl]methanol | (Oxan-4-yl)methanol |
|---|---|---|---|
| Molecular Formula | C7H12F2O2 | C7H13FO2 | C6H12O2 |
| Molecular Weight (g/mol) | 166.17 | 148.18 | 116.16 |
| Estimated log P | ~1.8 | ~1.5 | ~0.5 |
| CCS [M+H]+ (Ų) | ~135–140 (inferred) | 132.0 | Not reported |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [4-(difluoromethyl)oxan-4-yl]methanol, and how do reaction conditions influence yield and purity?
- Methodology :
- Step 1 : Oxane ring formation via acid-catalyzed cyclization of diol precursors (e.g., using H₂SO₄ or p-toluenesulfonic acid) .
- Step 2 : Difluoromethylation using sodium 2-chloro-2,2-difluoroacetate under basic conditions (e.g., Cs₂CO₃ in DMF), with gas evolution managed via an oil bubbler .
- Step 3 : Methanol group introduction via hydroxylation (e.g., OsO₄ oxidation followed by NaBH₄ reduction) .
- Optimization :
- Key Parameters : Temperature (60–80°C for fluorination), solvent polarity (DMF enhances nucleophilicity), and catalyst choice (e.g., TBAB for phase-transfer catalysis) .
- Yield/Purity Table :
| Reaction Step | Yield (%) | Purity (%) | Key Condition |
|---|---|---|---|
| Cyclization | 75–85 | 90 | H₂SO₄, 80°C |
| Difluoromethylation | 60–70 | 85 | Cs₂CO₃, DMF, 60°C |
| Hydroxylation | 80–90 | 95 | OsO₄/NaBH₄ |
Q. Which spectroscopic techniques are most effective for characterizing [4-(difluoromethyl)oxan-4-yl]methanol, and what key spectral signatures confirm its structure?
- Techniques :
- ¹H/¹³C NMR :
- ¹H NMR : Peaks at δ 4.5–4.8 ppm (CF₂H coupling, J = 55–60 Hz) confirm difluoromethyl .
- ¹³C NMR : Signal at δ 110–115 ppm (CF₂ carbon) .
- IR : Strong O-H stretch (~3300 cm⁻¹) and C-F vibrations (1150–1250 cm⁻¹) .
- HRMS : Molecular ion [M+H]⁺ at m/z 166.10 (calculated) .
Advanced Research Questions
Q. How does the difluoromethyl group in [4-(difluoromethyl)oxan-4-yl]methanol influence its reactivity in nucleophilic substitution compared to monofluorinated or non-fluorinated analogs?
- Mechanistic Insights :
- Electron-Withdrawing Effect : The CF₂H group increases electrophilicity at the oxane ring’s C4 position, accelerating SN2 reactions (e.g., with NaN₃ or amines) .
- Comparative Reactivity Table :
| Substituent | Relative Rate (k) | Major Product |
|---|---|---|
| CF₂H | 1.0 (reference) | Azide derivative |
| CFH₂ | 0.6 | Mixed products |
| CH₃ | 0.3 | Unreactive |
- Stereoelectronic Effects : Fluorine’s lone pairs reduce steric hindrance, enabling tighter transition states .
Q. What strategies can resolve contradictions in reported biological activities of [4-(difluoromethyl)oxan-4-yl]methanol derivatives across different studies?
- Approaches :
- Assay Standardization : Control variables like solvent (DMSO vs. water), pH, and cell line specificity (e.g., HEK293 vs. HeLa) .
- Metabolic Stability Testing : Compare liver microsomal degradation rates (e.g., human vs. rodent) to explain species-dependent activity .
- Structural-Activity Relationship (SAR) :
| Derivative | LogP | IC₅₀ (μM) | Notes |
|---|---|---|---|
| CF₂H | 1.8 | 5.2 | High membrane permeability |
| CH₂F | 1.5 | 12.4 | Rapid metabolism |
| CH₃ | 1.2 | >50 | Low activity |
- Data Reconciliation : Use molecular docking (PDB-based) to validate target binding modes and exclude assay artifacts .
Methodological Guidelines
- Synthetic Reproducibility : Pre-purify starting materials (e.g., diols via column chromatography) to avoid side reactions .
- Safety Protocols : Conduct hazard analyses for fluorination reagents (e.g., gas evolution monitoring) per ACS guidelines .
- Computational Support : Employ DFT calculations (e.g., Gaussian) to predict reaction pathways and optimize transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
